molecular formula C5H7Br B2893708 1-Bromo-penta-1,2-diene CAS No. 109182-79-8

1-Bromo-penta-1,2-diene

Cat. No.: B2893708
CAS No.: 109182-79-8
M. Wt: 147.015
InChI Key: SPCNNRYTKRIZIV-UHFFFAOYSA-N
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Description

1-Bromo-penta-1,2-diene is an organic compound characterized by the presence of a bromine atom attached to a penta-1,2-diene structure. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the bromine atom in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Biochemical Analysis

Biochemical Properties

1-Bromo-penta-1,2-diene is known to undergo electrophilic addition reactions, specifically with strong acids such as hydrogen bromide (HBr). This reaction results in a resonance-stabilized carbocation . The nature of these interactions involves the formation of 1,2- and 1,4-addition products .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. The electrophilic addition reactions it undergoes could potentially influence cellular processes. For instance, the formation of resonance-stabilized carbocations could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with strong acids like HBr. This reaction results in the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . This process is referred to as 1,2- and 1,4-addition .

Temporal Effects in Laboratory Settings

The formation of 1,2- and 1,4-addition products during its reaction with strong acids like HBr could potentially have temporal effects .

Metabolic Pathways

Its ability to undergo electrophilic addition reactions suggests that it could potentially interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-penta-1,2-diene can be synthesized through the electrophilic addition of hydrogen bromide to penta-1,2-diene. This reaction typically involves the protonation of one of the double bonds, followed by the addition of the bromine atom to the resulting carbocation. The reaction conditions often include low temperatures to favor the formation of the 1,2-addition product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-penta-1,2-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrogen Bromide (HBr): Used in the initial synthesis of this compound.

    Nucleophiles: Such as hydroxide ions or amines, for substitution reactions.

Major Products Formed:

    1,2-Addition Products: Formed during the synthesis.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-penta-1,2-diene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with unique properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

Comparison with Similar Compounds

    1-Bromo-2-butene: Another brominated diene with similar reactivity.

    1,3-Butadiene: A simple diene that undergoes similar electrophilic addition reactions.

Uniqueness: 1-Bromo-penta-1,2-diene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of products formed in chemical reactions.

Properties

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNNRYTKRIZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109182-79-8
Record name 1-bromopenta-1,2-diene
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